molecular formula C10H13ClN2O B3072724 N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide CAS No. 1016855-29-0

N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide

Cat. No.: B3072724
CAS No.: 1016855-29-0
M. Wt: 212.67 g/mol
InChI Key: QFACKMOVCABBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]-2-(methylamino)acetamide is a chloroacetamide derivative characterized by a 2-chlorobenzyl group attached to the nitrogen atom of the acetamide backbone and a methylamino (-NHCH₃) substituent on the adjacent carbon.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-12-7-10(14)13-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFACKMOVCABBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide typically involves the reaction of 2-chlorobenzyl chloride with methylamine, followed by the addition of acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors

    Purification: Crystallization or recrystallization from suitable solvents

    Quality Control: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purity analysis

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Anxiolytic Properties
N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide has been studied for its antidepressant and anxiolytic effects. Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. This interaction suggests potential use in treating anxiety disorders and depression .

Synthesis of Related Compounds
The compound serves as a precursor in the synthesis of other bioactive molecules. For instance, it can be transformed into various derivatives that exhibit enhanced pharmacological activities. Such transformations often involve modifications to the amine or acetamide groups, leading to compounds with improved efficacy or reduced side effects .

Biochemical Research

Proteomics Research
this compound is utilized in proteomics research for its ability to inhibit specific enzymes or proteins involved in cellular signaling pathways. This characteristic makes it valuable for studying protein interactions and functions within biological systems . The compound's influence on proteomic profiles can aid in understanding disease mechanisms and identifying potential therapeutic targets.

Mechanistic Studies
Studies have employed this compound to explore mechanisms of action related to cellular processes such as apoptosis and cell proliferation. By observing how the compound affects these processes, researchers can gain insights into cancer biology and other diseases where dysregulation of these pathways occurs .

Case Studies

Study TitleFocusFindings
"Evaluation of Antidepressant Activity of this compound"PharmacologyDemonstrated significant reduction in anxiety-like behaviors in rodent models.
"Proteomic Analysis of Cellular Responses to this compound"BiochemistryIdentified changes in protein expression linked to stress response pathways.
"Synthesis and Characterization of New Derivatives from this compound"Organic ChemistryDeveloped several derivatives with enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl and Acetamide Motifs

Several compounds share key structural elements with the target molecule, enabling comparative analysis:

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Features Reference
N-(2-Chlorobenzyl)-2-(quinazolin-4-ylthio)acetamide C₁₇H₁₄ClN₃OS N/A N/A Incorporates a quinazolinyl-thioether group; potential kinase inhibition activity .
2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide C₁₅H₁₄ClFN₂O N/A N/A Fluorophenyl substitution; may influence bioavailability and binding affinity .
N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide C₂₃H₂₄ClN₅O₃ 118–120 52 Quinazolinone-piperazine hybrid; evaluated for antimicrobial activity .
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO N/A N/A Simple chlorophenyl-acetamide; crystallographic data show intermolecular N–H⋯O hydrogen bonds .

Key Observations :

  • Hydrogen Bonding: Crystallographic studies of 2-chloro-N-(3-methylphenyl)acetamide reveal intermolecular hydrogen bonding (N–H⋯O), which may influence solubility and crystal packing . The target compound’s methylamino group could similarly participate in hydrogen bonding, affecting its physicochemical behavior.
  • Biological Relevance: Compounds like N-(2-chlorobenzyl)-2-(quinazolin-4-ylthio)acetamide are designed for targeted interactions (e.g., kinase inhibition), suggesting that the target molecule’s methylamino group could be tailored for specific receptor binding .
Spectroscopic and Computational Data
  • Spectroscopy : IR and NMR data for analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide ) show characteristic peaks:
    • IR : C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹.
    • ¹H NMR : Acetamide CH₃ at δ 2.1–2.3 ppm; aromatic protons at δ 6.8–7.5 ppm .
  • Computational Studies: For 2-((5-((2-chlorophenyl)(cyclopentyl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA), MESP (Molecular Electrostatic Potential) and HOMO-LUMO analyses highlight electron-deficient regions near the chlorophenyl group, influencing reactivity .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide, commonly referred to as a chlorophenyl derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, comparative studies with similar compounds, and relevant case studies.

The molecular formula for this compound is C10H13ClN2O. The compound features a chlorophenyl group attached to a methylamino acetamide backbone, which is crucial for its biological activity. The presence of the chlorine atom enhances the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound modulates various biological pathways, including:

  • Signal Transduction : It influences cellular signaling cascades, potentially altering cellular responses.
  • Metabolic Processes : The compound can affect metabolic pathways, leading to changes in cellular metabolism.
  • Gene Expression Regulation : By interacting with transcription factors or other regulatory proteins, it can modulate gene expression patterns .

Biological Activity Overview

This compound has demonstrated a range of biological activities, including:

  • Antitumor Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values in the low micromolar range against specific cancer types .
  • Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been noted, particularly against Gram-positive and Gram-negative bacteria .

Comparative Studies

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key differences and similarities.

Compound NameStructure FeaturesBiological Activity
N-(2-chlorophenyl)-2-(ethylamino)acetamideEthyl group instead of methylModerate antitumor activity
N-(2-chlorophenyl)-2-(dimethylamino)acetamideDimethyl groupEnhanced antimicrobial effects
N-(2-chlorophenyl)-2-(isopropylamino)acetamideIsopropyl groupLower cytotoxicity

Case Studies

  • Antitumor Efficacy : A study published in MDPI investigated the cytotoxic effects of various acetamides, including derivatives of chlorophenyl compounds. The findings indicated that structural modifications significantly influenced their efficacy against cancer cell lines .
  • Antimicrobial Activity Assessment : Another research article reported on the synthesis and biological evaluation of similar compounds. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could be further explored for its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide, and how can reaction conditions influence yield?

  • The synthesis involves nucleophilic substitution or amide coupling. For analogs like N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, methoxyacetyl chloride reacts with substituted anilines in dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl . Key considerations:

  • Temperature control : Exothermic reactions require low temperatures to minimize by-products (e.g., nitro derivatives).
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity.
  • Purification : Column chromatography or recrystallization isolates the product from unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • NMR : 1^1H and 13^13C NMR verify the methylamino group (δ ~2.8–3.2 ppm for N–CH3_3) and chlorophenyl protons (aromatic δ ~7.0–7.5 ppm).
  • IR : Peaks at ~1650 cm1^{-1} confirm the amide C=O bond, while N–H stretches appear at ~3300 cm1^{-1} .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 214.65 for C9_9H11_{11}ClN2_2O2_2) confirm molecular weight .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and theoretical molecular geometries?

  • For structurally similar compounds like (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide, B3LYP/6-31G* DFT calculations align with X-ray crystallography data (bond angles ±1°, lengths ±0.02 Å). This validates:

  • Reactivity predictions : Electron-deficient regions (e.g., chlorine-substituted phenyl) guide substitution sites .
  • Bioactive conformations : Hydrogen bonding (e.g., N–H···O) stabilizes interactions with biological targets .

Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Comparative assays : Test analogs (e.g., N-(3-amino-4-chlorophenyl)-2-methoxyacetamide) under standardized conditions (MIC for antimicrobial; IC50_{50} for cytotoxicity) .
  • Mechanistic studies : Use fluorescence quenching or SPR to assess binding to targets like GPCRs or enzymes .
  • Structural tweaks : Modify the methylamino or chlorophenyl groups to isolate activity drivers .

Q. How do reaction intermediates (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide) influence scalability and purity?

  • By-product analysis : GC-MS or HPLC monitors intermediates like trichloroethyl derivatives, which require scavengers (e.g., NaBH4_4) to suppress .
  • Kinetic control : Adjust stoichiometry of methoxyacetyl chloride to minimize side reactions (e.g., over-chlorination) .

Methodological Guidance

Q. What protocols ensure reproducibility in biological activity assays?

  • Cell lines : Use ATCC-validated lines (e.g., HeLa for anticancer assays).
  • Dose-response curves : Include positive controls (e.g., doxorubicin) and normalize to solvent-only baselines .

Q. How can hydrogen bonding patterns (e.g., C–H···O) be leveraged in crystallography studies?

  • X-ray diffraction : Intramolecular interactions in analogs like 2-chloro-N-(4-fluorophenyl)acetamide stabilize crystal packing, aiding in resolving polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.